molecular formula C10H9IO2 B13027322 3-(4-Iodophenoxy)cyclobutan-1-one

3-(4-Iodophenoxy)cyclobutan-1-one

Cat. No.: B13027322
M. Wt: 288.08 g/mol
InChI Key: GSPKXTCWBHTIMI-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)cyclobutan-1-one is an organic compound with the molecular formula C10H9IO2 It features a cyclobutanone ring substituted with a 4-iodophenoxy group

Preparation Methods

The synthesis of 3-(4-Iodophenoxy)cyclobutan-1-one typically involves the reaction of 4-iodophenol with cyclobutanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

3-(4-Iodophenoxy)cyclobutan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include bases like sodium hydride for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

3-(4-Iodophenoxy)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)cyclobutan-1-one involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanone ring can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(4-Iodophenoxy)cyclobutan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-(4-iodophenoxy)cyclobutan-1-one

InChI

InChI=1S/C10H9IO2/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10/h1-4,10H,5-6H2

InChI Key

GSPKXTCWBHTIMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)OC2=CC=C(C=C2)I

Origin of Product

United States

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